

"2-(Phenylsulfonyl)benzaldehyde" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Phenylsulfonyl)benzaldehyde**

Cat. No.: **B161722**

[Get Quote](#)

An In-Depth Technical Guide to **2-(Phenylsulfonyl)benzaldehyde**

Introduction: A Bifunctional Reagent in Modern Synthesis

2-(Phenylsulfonyl)benzaldehyde is an aromatic organic compound that has garnered significant interest among researchers, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring both a reactive aldehyde and an electron-withdrawing phenylsulfonyl group positioned ortho to each other, makes it a valuable and versatile bifunctional building block. This guide provides a comprehensive overview of its core physical and chemical properties, spectral characteristics, reactivity profile, and applications, offering field-proven insights for scientists and drug development professionals.

The presence of the strongly deactivating sulfonyl group significantly modulates the electronic properties of the benzaldehyde moiety. This electronic interplay enhances the electrophilicity of the carbonyl carbon, making it a prime substrate for a range of nucleophilic addition reactions. Furthermore, the steric arrangement of the two functional groups allows for the strategic construction of complex heterocyclic systems, which are foundational scaffolds in many pharmacologically active molecules.^[1]

Part 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Nomenclature and Identifiers

- IUPAC Name: 2-(benzenesulfonyl)benzaldehyde[2]
- Synonyms: 2-(Benzenesulphonyl)benzaldehyde, 2-Benzenesulfonyl-benzaldehyde[2]
- CAS Number: 126076-76-4[2]
- Molecular Formula: C₁₃H₁₀O₃S[2]
- Canonical SMILES: C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O[2]
- InChIKey: CWKMIEALBOKDCD-UHFFFAOYSA-N[2]

Molecular Structure

The structure of **2-(Phenylsulfonyl)benzaldehyde** is defined by a benzaldehyde core with a phenylsulfonyl group attached at the C2 position.

Caption: 2D structure of **2-(Phenylsulfonyl)benzaldehyde**.

Tabulated Physical Properties

The following table summarizes the key physical and computed properties of the compound.

Property	Value	Source
Molecular Weight	246.28 g/mol	[2]
Monoisotopic Mass	246.03506535 Da	[2]
Physical Form	Solid	
Predicted XLogP3	2.2	[3]
pKa (Predicted)	Extremely weak basic (essentially neutral)	[4]
Storage Temperature	Refrigerator (2-8°C)	[5]

Part 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **2-(Phenylsulfonyl)benzaldehyde**. The key spectral features are dictated by its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm range, due to the deshielding effect of the carbonyl group.[6][7] The aromatic protons on the two phenyl rings will resonate in the δ 7.0-8.5 ppm region, exhibiting complex splitting patterns due to spin-spin coupling.
- ¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon around δ 190-193 ppm.[8] Aromatic carbons will appear in the δ 120-145 ppm range. The carbon attached to the sulfonyl group will be shifted downfield due to the group's electron-withdrawing nature.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups.

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm^{-1} , characteristic of an aromatic aldehyde's carbonyl group.[9]

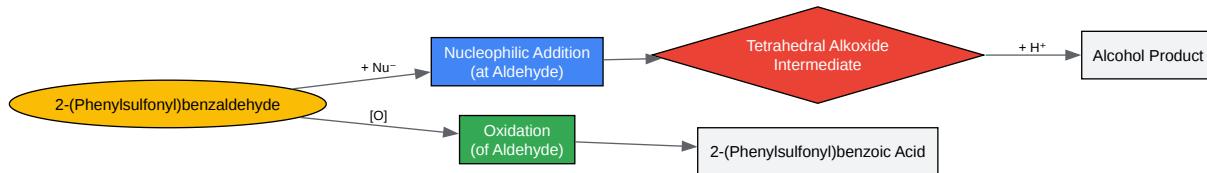
- S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfonyl group, typically appearing near $1350\text{-}1300\text{ cm}^{-1}$ (asymmetric stretch) and $1160\text{-}1120\text{ cm}^{-1}$ (symmetric stretch).
- C-H Stretch (Aldehyde): Two weaker bands, known as a Fermi doublet, may be observed around 2850 cm^{-1} and 2750 cm^{-1} , which are highly characteristic of an aldehyde C-H bond. [9]
- Aromatic C=C Stretches: Medium-intensity peaks will be present in the $1450\text{-}1600\text{ cm}^{-1}$ region, corresponding to the phenyl rings.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would reveal key fragmentation patterns useful for structural confirmation.

- Molecular Ion (M^+): The molecular ion peak would be observed at an m/z of 246.[10]
- Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ($M-1$, m/z 245) and the loss of the formyl group (-CHO), leading to a phenylsulfonyl-phenyl cation. A significant peak at m/z 77, corresponding to the phenyl cation ($[C_6H_5]^+$), is also expected from the fragmentation of the phenylsulfonyl moiety.[10]

Part 3: Chemical Reactivity and Synthetic Utility


The chemical behavior of **2-(Phenylsulfonyl)benzaldehyde** is dominated by the interplay between its aldehyde and phenylsulfonyl functional groups.

Core Reactivity Analysis

The phenylsulfonyl group is a powerful electron-withdrawing group. Its ortho position to the aldehyde group has two major consequences:

- Activation of the Carbonyl Group: It significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon. This makes **2-(Phenylsulfonyl)benzaldehyde** more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[11]

- Deactivation of the Aromatic Ring: The sulfonyl group deactivates the benzaldehyde ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-(Phenylsulfonyl)benzaldehyde**.

Key Synthetic Transformations

- Nucleophilic Addition Reactions: The compound readily undergoes reactions with a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, cyanides, amines) at the aldehyde carbon to form secondary alcohols and other derivatives.[12]
- Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent), yielding 2-(phenylsulfonyl)benzoic acid. This derivative is a key precursor for heterocyclic synthesis, such as phthalazinones.[1]
- Reductive Amination: Reaction with amines in the presence of a reducing agent (e.g., NaBH₃CN) provides a straightforward route to corresponding secondary and tertiary amines.

Application in Heterocyclic Synthesis

A primary application of this scaffold is in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[1] For example, its oxidized derivative, 2-(phenylsulfonyl)benzoic acid, can be condensed with hydrazine to form substituted phthalazinones, a class of compounds known for a wide spectrum of biological activities.[1]

Protocol 1: Oxidation to 2-(Phenylsulfonyl)benzoic Acid

This protocol describes a representative oxidation of the aldehyde to a carboxylic acid, a crucial step for subsequent derivatization.

Causality: This procedure utilizes potassium permanganate ($KMnO_4$), a strong oxidizing agent, under basic conditions. The basic medium prevents the formation of acidic byproducts that could interfere with the reaction and facilitates the initial nucleophilic attack of the permanganate ion on the aldehyde. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product.

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve **2-(Phenylsulfonyl)benzaldehyde** (1.0 eq) in a mixture of t-butanol and water.
- **Addition of Oxidant:** Prepare a solution of potassium permanganate ($KMnO_4$, ~1.5 eq) in water. Add this solution dropwise to the stirred aldehyde solution over 30 minutes. The temperature should be maintained below 30°C.
- **Reaction Monitoring:** Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the purple permanganate color and by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the excess $KMnO_4$ by adding a small amount of sodium bisulfite solution until the mixture becomes colorless.
- **Isolation:** Filter the mixture to remove manganese dioxide (MnO_2). Acidify the clear filtrate with concentrated HCl until the pH is ~2.
- **Purification:** The precipitated white solid, 2-(phenylsulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Part 4: Relevance in Drug Discovery and Development

Aldehydes are versatile intermediates in the pharmaceutical industry, serving as building blocks for a wide range of therapeutic agents, including anticonvulsants, anti-hypertensives, and

antibiotics.[13][14] The unique structure of **2-(Phenylsulfonyl)benzaldehyde** makes it an attractive starting material for generating molecular diversity. Derivatives of this compound have been explored for their potential biological activities, including as inhibitors of enzymes like aldehyde dehydrogenase, a target in some cancer therapies.[15] Its ability to serve as a precursor to rigid heterocyclic systems like phthalazinones and quinazolines is of particular importance, as these scaffolds are known to interact with various biological targets.[1]

Part 5: Safety and Handling

As a laboratory chemical, **2-(Phenylsulfonyl)benzaldehyde** must be handled with appropriate precautions.

GHS Hazard Classification

Based on supplier safety data, the compound is classified with the following hazards:

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]
- Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[2]
- Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[2]
- Primary Hazard: Irritant.[2]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16] All handling should be performed in a well-ventilated area or a chemical fume hood.[17]
- Storage: Store in a tightly closed container in a cool, dry place.[17] For long-term stability, storage in a refrigerator is recommended.
- In Case of Exposure:
 - Skin Contact: Wash off immediately with plenty of soap and water.[16]

- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16]
- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[16]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[18]

References

- PubChem. (n.d.). **2-(Phenylsulfonyl)benzaldehyde**. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PhytoBank. (2015). Showing **2-(phenylsulfonyl)benzaldehyde** (PHY0180914).
- PubChemLite. (n.d.). **2-(phenylsulfonyl)benzaldehyde** (C13H10O3S).
- Durham Tech. (n.d.). Sigma-Aldrich Safety Data Sheet.
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzaldehyde.
- Wujec, M., et al. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbothioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. MDPI.
- Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment.
- Inno Pharmchem. (n.d.). The Role of Benzaldehyde in Modern Pharmaceutical Synthesis.
- Chemistry Stack Exchange. (2023). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance?.
- Medium. (2025). What are the uses of benzaldehyde in the pharmaceutical industry?.
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzaldehyde.
- Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde?.
- Chemistry LibreTexts. (2022). Nucleophilic Addition Reactions of Aldehydes and Ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(Phenylsulfonyl)benzaldehyde | C13H10O3S | CID 640916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(phenylsulfonyl)benzaldehyde (C13H10O3S) [pubchemlite.lcsb.uni.lu]
- 4. PhytoBank: Showing 2-(phenylsulfonyl)benzaldehyde (PHY0180914) [phytobank.ca]
- 5. 468751-38-4 CAS MSDS (2-(PHENYLSULFONYLMETHYL)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 8. rsc.org [rsc.org]
- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nbinno.com [nbinno.com]
- 14. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]
- 15. mdpi.com [mdpi.com]
- 16. durhamtech.edu [durhamtech.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.be [fishersci.be]
- To cite this document: BenchChem. ["2-(Phenylsulfonyl)benzaldehyde" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161722#2-phenylsulfonyl-benzaldehyde-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com